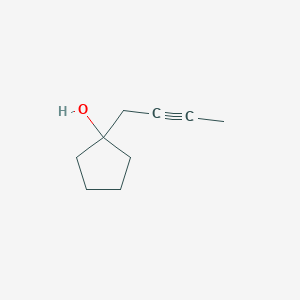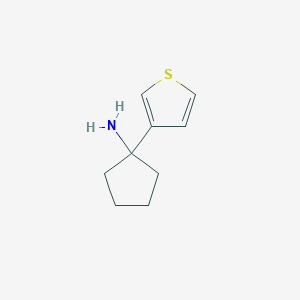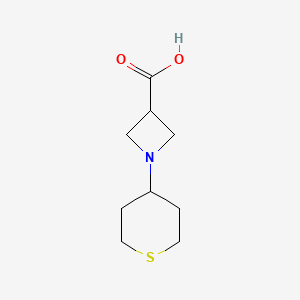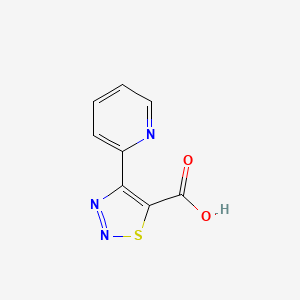
1-(But-2-yn-1-yl)cyclopentan-1-ol
Overview
Description
1-(But-2-yn-1-yl)cyclopentan-1-ol, also known as butyrylcyclopentanol, is an important cyclic alcohol molecule. It is used as a starting material in many synthetic organic reactions, as well as a reagent in various biochemical and physiological studies. The molecule has a five-membered ring structure, with a butyryl group attached to the cyclopentane ring. This molecule is of interest to researchers in the fields of organic and synthetic chemistry, as well as biochemistry and physiology.
Scientific Research Applications
1. Synthesis and Catalysis
Research demonstrates that 1-(But-2-yn-1-yl)cyclopentan-1-ol is involved in various synthesis reactions. For instance, it participates in coupling reactions of aryl bromides catalyzed by a tetraphosphine/palladium catalyst (Feuerstein, Doucet, & Santelli, 2004). Additionally, this compound plays a role in the palladium-catalyzed synthesis of enynes by reacting vinyl bromides with terminal alkynes (Feuerstein, Chahen, Doucet, & Santelli, 2006).
2. Rhodium-Catalyzed Cyclization
The compound is utilized in rhodium-catalyzed cyclization processes. Research by Yamabe, Mizuno, Kusama, and Iwasawa (2005) highlights a method for constructing cyclopentanone derivatives fused with an aromatic ring, involving the treatment of 1-aryl-prop-2-yn-1-ols with a catalytic amount of rhodium (Yamabe, Mizuno, Kusama, & Iwasawa, 2005).
3. Organic Chemistry and Reaction Dynamics
The decomposition kinetics of cyclopentyl radicals, which are closely related to this compound, have been studied in the context of thermal chemistry. Awan, Burgess, Tsang, and Manion (2011) conducted experiments revealing the primary stable products of this decomposition (Awan, Burgess, Tsang, & Manion, 2011).
4. Physical Chemistry Investigations
Studies have also been conducted on the thermodynamic properties of compounds related to this compound. For example, Oswal, Prajapati, Ghael, and Ijardar (2004) investigated the isentropic compressibilities and excess molar volumes of alkanols, including derivatives of cyclopentane, revealing insights into their physical characteristics (Oswal, Prajapati, Ghael, & Ijardar, 2004).
properties
IUPAC Name |
1-but-2-ynylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-6-9(10)7-4-5-8-9/h10H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIANNVBUWATEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466456.png)
![1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466460.png)
![1-[(2-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466461.png)



![1-{[(3-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466467.png)
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466469.png)



![1-[(Cyclobutylamino)methyl]cyclopentan-1-ol](/img/structure/B1466477.png)
![1-{[(Butan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466478.png)
